molecular formula C18H19N3O2 B13429041 N8-Norposiphen

N8-Norposiphen

Cat. No.: B13429041
M. Wt: 309.4 g/mol
InChI Key: ZTNAPMRRYAYAIK-AEFFLSMTSA-N
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Description

N8-Norposiphen is a metabolite of Posiphen, a compound primarily investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This compound, along with its related metabolites, has shown promise in reducing neurotoxic protein levels and mitigating neuroinflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N8-Norposiphen involves the metabolic conversion of Posiphen. Posiphen undergoes enzymatic reactions in the liver, leading to the formation of this compound. The specific synthetic route includes the hydroxylation of Posiphen at the N8 position, followed by further metabolic modifications .

Industrial Production Methods: Industrial production of this compound is typically achieved through the large-scale synthesis of Posiphen, followed by controlled metabolic processes to yield this compound. This involves optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N8-Norposiphen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted analogs with various functional groups .

Scientific Research Applications

Mechanism of Action

N8-Norposiphen exerts its effects by inhibiting the translation of neurotoxic aggregating proteins such as amyloid precursor protein, tau, and alpha-synuclein. It interacts with iron-response element sequences in the untranslated region of the mRNA, thereby reducing the synthesis of these proteins. This leads to decreased neuroinflammation and neurodegeneration .

Comparison with Similar Compounds

Uniqueness: N8-Norposiphen is unique due to its specific metabolic pathway and its ability to selectively inhibit the translation of neurotoxic proteins without affecting acetylcholinesterase activity. This makes it a promising candidate for treating neurodegenerative diseases with fewer side effects compared to other compounds .

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate

InChI

InChI=1S/C18H19N3O2/c1-18-9-10-19-16(18)21-15-8-7-13(11-14(15)18)23-17(22)20-12-5-3-2-4-6-12/h2-8,11,16,19,21H,9-10H2,1H3,(H,20,22)/t16-,18+/m1/s1

InChI Key

ZTNAPMRRYAYAIK-AEFFLSMTSA-N

Isomeric SMILES

C[C@@]12CCN[C@@H]1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4

Canonical SMILES

CC12CCNC1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4

Origin of Product

United States

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